molecular formula C18H17N5O2S B2422910 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(methylthio)nicotinamide CAS No. 1798459-88-7

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(methylthio)nicotinamide

Cat. No.: B2422910
CAS No.: 1798459-88-7
M. Wt: 367.43
InChI Key: LJLHFKRKWAPIPI-UHFFFAOYSA-N
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Description

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(methylthio)nicotinamide is a useful research compound. Its molecular formula is C18H17N5O2S and its molecular weight is 367.43. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds featuring pyrazole and imidazole derivatives, which share structural similarities with the specified chemical entity, have been synthesized and evaluated for their antimicrobial activity. Studies have shown that such compounds, including those with furan substituents, demonstrate significant antimicrobial properties against a range of bacterial and fungal species. This suggests that N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(methylthio)nicotinamide could potentially be explored for antimicrobial applications, leveraging its structural features for the development of new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).

Cytochrome P450 Inhibition

The inhibition of cytochrome P-450 enzymes, particularly CYP2A6, by compounds containing heteroaromatic analogues of nicotine, including furan and imidazole derivatives, indicates a potential application in modifying drug metabolism and interactions. This enzyme plays a crucial role in the oxidative metabolism of numerous drugs and toxins. Thus, compounds structurally related to this compound could be useful in studying enzyme inhibition and facilitating the development of therapeutic agents with improved pharmacokinetic profiles (Denton, Zhang, & Cashman, 2005).

Corrosion Inhibition

The application of amino acid compounds as corrosion inhibitors for steel in acidic solutions has been demonstrated, which opens up potential industrial applications for similar compounds. Given its complex structure, this compound might offer novel avenues for exploration as a corrosion inhibitor, particularly in environments where steel is exposed to corrosive acids. This could lead to the development of more effective and environmentally friendly corrosion protection methods for industrial materials (Yadav, Sarkar, & Purkait, 2015).

Properties

IUPAC Name

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-26-18-13(4-2-6-20-18)17(24)19-7-8-22-9-10-23-16(22)12-14(21-23)15-5-3-11-25-15/h2-6,9-12H,7-8H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLHFKRKWAPIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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